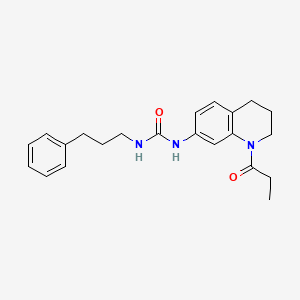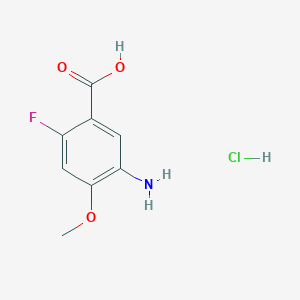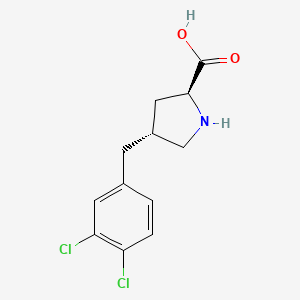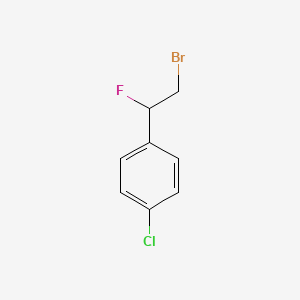![molecular formula C13H12F3N3O B2681759 1,3-dimethyl-N-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide CAS No. 956777-46-1](/img/structure/B2681759.png)
1,3-dimethyl-N-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1,3-dimethyl-N-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide” is a compound that belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Synthesis Analysis
The synthesis of pyrazole nucleus involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A specific synthesis process for a similar compound, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, involves concentrating the solution in vacuo, adjusting the pH to 5 with hydrochloric acid, filtering the reaction mixture, and washing the filtrate with water .
Applications De Recherche Scientifique
Antifungal Applications
Triazole compounds, which include “1,3-dimethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide”, have been found to exhibit antifungal activities . They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Antibacterial Applications
These compounds also show antibacterial properties . They have been used in the development of new classes of antibacterial agents to fight multidrug-resistant pathogens .
Antitubercular Applications
Triazole compounds have been found to have antitubercular activities . This makes them potentially useful in the treatment of tuberculosis .
Antiviral Applications
The antiviral properties of triazole compounds make them useful in the treatment of various viral infections .
Anti-inflammatory Applications
Triazole compounds have been found to exhibit anti-inflammatory activities . This makes them potentially useful in the treatment of conditions involving inflammation .
Anticancer Applications
Triazole compounds have shown potential in the treatment of cancer due to their anticancer activities . They can bind to various enzymes and receptors in the biological system, which can help in the treatment of cancer .
Analgesic Applications
Triazole compounds have been found to have analgesic (pain-relieving) properties . This makes them potentially useful in the management of pain .
Applications in Drug Development
The trifluoromethyl group, which is present in “1,3-dimethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide”, has been found in many FDA-approved drugs . This group can enhance the pharmacological activities of drugs, making this compound potentially useful in the development of new therapeutic agents .
Propriétés
IUPAC Name |
1,3-dimethyl-N-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O/c1-8-11(7-19(2)18-8)12(20)17-10-5-3-9(4-6-10)13(14,15)16/h3-7H,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCGTSFCCPUSPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(3-methylbenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2681682.png)

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2681685.png)

![1,2-Dihydronaphtho[2,1-b]furan-2-yl[4-(2-fluorophenyl)piperazino]methanone](/img/structure/B2681688.png)
![5-cyclopropyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)isoxazole-3-carboxamide](/img/structure/B2681689.png)




